3-(Chloroethyl)-2-chlorooxaazaphosphorinane 2-oxide

Oxazaphosphorine synthesis Phosphorus-chlorine reactivity Ifosfamide manufacturing

3-(Chloroethyl)-2-chlorooxaazaphosphorinane 2-oxide (CAS 81485-04-3), systematically named 2-chloro-3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide, is a chlorinated oxazaphosphorinane compound formally designated as Ifosfamide EP Impurity F by the European Pharmacopoeia (EP). It belongs to the 1,3,2-oxazaphosphorine class and is structurally characterized by a reactive phosphorus-chlorine (P–Cl) bond, in contrast to the phosphorus-nitrogen (P–N) bond present in the parent drug ifosfamide (CAS 3778-73-2).

Molecular Formula C5H11Cl2NO2P-
Molecular Weight 219.02 g/mol
CAS No. 81485-04-3
Cat. No. B601146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloroethyl)-2-chlorooxaazaphosphorinane 2-oxide
CAS81485-04-3
Molecular FormulaC5H11Cl2NO2P-
Molecular Weight219.02 g/mol
Structural Identifiers
SMILESC1CO[NH+](P(C1)CCCl)[O-].[Cl-]
InChIInChI=1S/C5H11ClNO2P.ClH/c6-2-5-10-4-1-3-9-7(10)8;/h7H,1-5H2;1H/p-1
InChIKeyCWISXBLEMOYSQH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Chloroethyl)-2-chlorooxaazaphosphorinane 2-oxide (CAS 81485-04-3): Identity as Ifosfamide EP Impurity F and Synthetic Intermediate


3-(Chloroethyl)-2-chlorooxaazaphosphorinane 2-oxide (CAS 81485-04-3), systematically named 2-chloro-3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide, is a chlorinated oxazaphosphorinane compound formally designated as Ifosfamide EP Impurity F by the European Pharmacopoeia (EP) . It belongs to the 1,3,2-oxazaphosphorine class and is structurally characterized by a reactive phosphorus-chlorine (P–Cl) bond, in contrast to the phosphorus-nitrogen (P–N) bond present in the parent drug ifosfamide (CAS 3778-73-2) . The compound carries dual significance: it is both an EP-specified related substance requiring chromatographic control in ifosfamide active pharmaceutical ingredient (API) and a key penultimate synthetic intermediate in the commercial preparation of ifosfamide, where it is reacted with N-(2-chloroethyl)amine to form the final drug substance [1]. It is supplied as an EP Reference Standard (EDQM catalog number I0060012) for use in pharmacopoeial laboratory tests, and is available from multiple certified reference material suppliers .

Why 3-(Chloroethyl)-2-chlorooxaazaphosphorinane 2-oxide Cannot Be Interchanged with Other Ifosfamide Impurities or the Parent Drug


Within the ifosfamide impurity universe, generic substitution is precluded by three mutually reinforcing factors. First, each EP-specified impurity carries a distinct chemical structure with unique chromatographic retention behavior: Impurity F (CAS 81485-04-3) bears a P–Cl bond at position 2 (molecular formula C₅H₁₀Cl₂NO₂P, MW 218.02), while Impurity E (CAS 42453-19-0) is the ring-opened 3-chloro-N-(2-chloroethyl)propan-1-amine, and Impurity A (CAS 22608-58-8) is a phosphate ester [1]. These structural differences directly govern TLC and GC separation parameters validated in pharmacopoeial monographs [1]. Second, the British Pharmacopoeia 2025 (Ph. Eur. monograph 1529) explicitly differentiates impurity limits: Impurity F and Impurity E are co-limited at 0.25% each via TLC Test B, while Impurity A and Impurity C are individually limited at 0.25% via TLC Test A, using different mobile phases and detection conditions [1]. Third, unlike other EP impurities that are exclusively degradants or side-products, Impurity F uniquely serves as the direct synthetic precursor to ifosfamide—the penultimate intermediate 3-(2-chloroethyl)-2-chlorotetrahydro-2H-1,3,2-oxazaphosphorin-2-oxide—making its procurement relevant to both quality control release testing and synthetic route development [2]. These orthogonal constraints mean that neither another ifosfamide impurity nor the parent API can substitute for Impurity F in its designated pharmacopoeial role.

Quantitative Differentiation Evidence for 3-(Chloroethyl)-2-chlorooxaazaphosphorinane 2-oxide (CAS 81485-04-3) Versus Comparators


Structural P–Cl Reactivity Versus P–N Stability in Ifosfamide: Synthetic Intermediate Differentiation

3-(Chloroethyl)-2-chlorooxaazaphosphorinane 2-oxide (CAS 81485-04-3) possesses a reactive phosphorus-chlorine (P–Cl) bond at the oxazaphosphorine ring 2-position, in contrast to the phosphorus-nitrogen (P–N) bond in ifosfamide (CAS 3778-73-2). This P–Cl bond is the functional group that enables its role as the penultimate synthetic intermediate: upon reaction with N-(2-chloroethyl)amine in chloroform with hydrogen chloride, it is converted to ifosfamide in 78% yield, producing a crystalline product with mp 45–46 °C, δ³¹P = 11.3 ppm (CHCl₃) [1]. The same P–Cl reactivity is exploited by Neda et al. (1997), where compound 1 (2-chloro-3-(2-chloroethyl)-tetrahydro-2H-1,3,2-oxazaphosphorin-2-oxide) is reacted with 2-(trimethylsilyloxy)ethylamine to yield trimethylsilylated ifosfamide analogues, demonstrating the compound's utility as a versatile phosphorylating building block [2].

Oxazaphosphorine synthesis Phosphorus-chlorine reactivity Ifosfamide manufacturing

Pharmacopoeial Impurity Specification Limits: Impurity F vs. Impurity E Co-Limitation in BP/EP TLC Test B

The British Pharmacopoeia 2025 (implementing Ph. Eur. monograph 1529) prescribes TLC Test B specifically for Impurity E and Impurity F, using a silica gel TLC plate developed with acetone–methylene chloride (10:1 v/v), with visualization by chlorination followed by tetramethylbenzidine staining [1]. The acceptance criterion for both Impurity E and Impurity F is that any corresponding spot in the test solution chromatogram must not be more intense than the spot in reference solution (a) (0.25% limit) [1]. By comparison, Impurity A and Impurity C are controlled via a separate TLC Test A using a different mobile phase (water–methanol–anhydrous acetic acid–methylene chloride, 10:15:25:50 v/v) with individual limits of 0.25%, while Impurity B has a distinct limit of 0.15% [1]. This demonstrates that Impurity F is not interchangeable with other EP impurities: its chromatographic behavior is orthogonal to Impurity A, B, and C, and its co-migration reference with Impurity E defines a specific analytical identity that must be verified against the authentic Impurity F CRS reference standard (EDQM I0060012) [1].

Pharmaceutical quality control Pharmacopoeial impurity testing Ifosfamide monograph

Validated GC Method Performance: Impurity F Linearity, Recovery, and Precision Versus Impurity D and Starting Material 3-Aminopropanol

A validated gas chromatography (GC) method published in 2023 specifically quantifies three related substances in ifosfamide API: starting material 3-aminopropanol, Impurity D, and Impurity F, using an HP-5 5% Phenyl Methyl Siloxane column (30 m × 320 μm, 0.25 μm) with temperature programming from 50 °C to 260 °C and FID detection at 380 °C [1]. Impurity F demonstrated the highest linearity correlation (r = 0.9999) over its validated linear range of 2.000–20.000 μg/mL, compared to r = 0.9991 for both 3-aminopropanol (39.80–199.0 μg/mL) and Impurity D (39.48–197.4 μg/mL) [1]. The recovery for Impurity F ranged from 90.09% to 115.90% with the lowest relative standard deviation among the three analytes (RSD = 2.3%), versus RSD = 4.8% for 3-aminopropanol and RSD = 7.2% for Impurity D [1]. Impurity F also exhibited the lowest quantification limit (LOQ) at 2.000 μg/mL, compared to 19.90 μg/mL for 3-aminopropanol and 19.74 μg/mL for Impurity D [1]. The resolution of Impurity F from neighboring chromatographic peaks was 1.6, compared to 2.6 for 3-aminopropanol and 3.0 for Impurity D [1].

Gas chromatography method validation Ifosfamide related substances Pharmaceutical impurity quantification

Molecular Weight and Formula Discrimination: Impurity F vs. Ifosfamide Parent API and Other EP Impurities

3-(Chloroethyl)-2-chlorooxaazaphosphorinane 2-oxide (CAS 81485-04-3) has a molecular formula C₅H₁₀Cl₂NO₂P and molecular weight 218.02 g/mol (exact mass 216.983 g/mol) . This distinguishes it sharply from ifosfamide API (C₇H₁₅Cl₂N₂O₂P, MW 261.09 g/mol), reflecting the absence of the N-(2-chloroethyl)amino substituent at phosphorus . Among EP-specified ifosfamide impurities, Impurity F is also differentiated from Impurity A (C₅H₁₃ClNO₄P, MW 217.59) by the presence of two chlorine atoms versus one, from Impurity B (C₉H₁₇Cl₂N₂O₃P, MW 303.12) by lower molecular weight, and from Impurity E (C₅H₁₁Cl₂N, MW 156.05) by containing phosphorus and oxygen in the heterocyclic ring [1]. For the procurement decision, this molecular identity information is critical: mass spectrometric identification during impurity profiling requires exact mass matching (216.9826 g/mol), and any misidentification with a near-isobaric impurity would compromise analytical accuracy .

Chemical identity verification Molecular weight differentiation Impurity profiling

Storage Condition Differentiation: Refrigerated Storage Requirement Versus Ambient-Stable Ifosfamide API

Ifosfamide Impurity F (CAS 81485-04-3 / 40722-73-4) requires refrigerated storage at 2–8 °C with shipping at +5 °C, as specified by multiple certified reference material suppliers . In contrast, ifosfamide API (CAS 3778-73-2) is specified by the USP for storage in tight containers at a temperature not exceeding 25 °C (controlled room temperature) [1]. This differential storage requirement is consistent with the compound's P–Cl bond, which is susceptible to hydrolytic degradation under ambient conditions—a property not shared by the P–N bond in ifosfamide. The BP 2025 monograph further specifies that ifosfamide test solutions for related substances must be prepared fresh and used within 24 hours [2], underscoring the hydrolytic sensitivity that is amplified in the P–Cl impurity form.

Reference standard handling Cold chain storage Stability requirements

Dual Analytical Specification: Impurity F as Both EP CRS and Commercial Synthetic Intermediate—Cross-Functional Procurement Rationale

Unlike other EP-specified ifosfamide impurities that are exclusively reference standards with no synthetic utility (e.g., Impurity B, C, D), Impurity F has a dual identity that directly impacts procurement. As an EP Chemical Reference Substance (CRS), it is supplied by EDQM under catalog number I0060012, with typical unit quantities of 10–15 mg, and is intended solely for laboratory tests prescribed in the European Pharmacopoeia [1]. Simultaneously, as the synthetic intermediate 3-(2-chloroethyl)-2-chlorotetrahydro-2H-1,3,2-oxazaphosphorin-2-oxide, it is available from commercial chemical suppliers in larger quantities (10 mg, 25 mg, 50 mg, 100 mg, and custom amounts) for use in synthetic route development and process impurity investigations . This dual sourcing availability—pharmacopoeial grade from EDQM at approximately USD 298 per 10 mg unit [2] versus commercial synthesis grade with full characterization data packages (COA, HNMR, MS, HPLC) from specialty chemical suppliers —provides procurement flexibility unmatched by other ifosfamide impurities, which are available only as single-source pharmacopoeial reference standards.

Reference standard procurement Synthetic intermediate sourcing Dual-use compounds

Validated Application Scenarios for 3-(Chloroethyl)-2-chlorooxaazaphosphorinane 2-oxide (Ifosfamide EP Impurity F, CAS 81485-04-3)


Pharmacopoeial Release Testing: Ifosfamide API Related Substances by TLC (BP/EP Test B)

Quality control laboratories performing ifosfamide API batch release against the Ph. Eur. / BP monograph must execute TLC Test B, which specifically requires Ifosfamide Impurity F CRS (EDQM I0060012) as the reference standard for the 0.25% impurity limit determination [1]. The method separates Impurity F from Impurity E on a silica gel TLC plate using acetone–methylene chloride (10:1), and acceptance is based on visual intensity comparison against reference solution (a) containing both Impurity E CRS and Impurity F CRS at 0.25% concentration [1]. No other reference standard can substitute because the chromatographic retention and detection response (chlorination/TMB) are specific to this compound's structure. Procurement of the authentic EP CRS is mandatory for regulatory compliance in markets recognizing the European Pharmacopoeia.

GC Method-Based Quantification of Process Impurities in Ifosfamide API for ANDA Submissions

For generic pharmaceutical manufacturers preparing Abbreviated New Drug Applications (ANDA), the validated GC method employing an HP-5 column with temperature programming (50–260 °C) and FID detection at 380 °C provides a demonstrated analytical framework for quantifying Impurity F alongside 3-aminopropanol and Impurity D [1]. With a validated linear range of 2.000–20.000 μg/mL (r = 0.9999), recovery of 90.09–115.90% (RSD 2.3%), and LOQ of 2.000 μg/mL, Impurity F can be reliably quantified at trace levels required for ICH Q3A impurity reporting thresholds [1]. Method development teams should procure characterized Impurity F reference material to establish system suitability, determine relative response factors, and validate method accuracy per ICH Q2(R1) guidelines.

Ifosfamide Synthetic Route Development and Process Optimization Using the P–Cl Intermediate

In process chemistry laboratories developing or optimizing ifosfamide manufacturing routes, 3-(chloroethyl)-2-chlorooxaazaphosphorinane 2-oxide serves as the critical penultimate intermediate [1]. It is generated from the reaction of N-(2-chloroethyl)-N-(3-hydroxypropyl)amine with phosphorus oxychloride (POCl₃), and subsequently reacted with N-(2-chloroethyl)amine to yield ifosfamide (78% yield, mp 45–46 °C, δ³¹P 11.3 ppm) [1]. The Neda et al. (1997) alternative route demonstrates that this intermediate can also be reacted with silyloxyethylamines to generate protected ifosfamide analogues, which are then deprotected with sulfuryl chloride to produce the final drug substance—a route that avoids handling free chloroethylammonium chloride alkylating agents [2]. Procurement of multi-gram quantities of this intermediate supports process development, impurity fate-and-purge studies, and design of experiment (DoE) optimization programs.

High-Resolution Mass Spectrometry Method Development for Ifosfamide Impurity Profiling

Analytical laboratories developing LC-HRMS or GC-HRMS methods for comprehensive ifosfamide impurity profiling require Impurity F as a characterized reference compound for accurate mass calibration and retention time indexing. With an exact monoisotopic mass of 216.9826 g/mol (C₅H₁₀Cl₂NO₂P), Impurity F is distinguishable from the near-isobaric Impurity A (C₅H₁₃ClNO₄P, exact mass ~217.03 g/mol) by a mass difference of only approximately 0.05 Da, demanding high-resolution mass spectrometry for unambiguous differentiation [1]. Procurement of well-characterized Impurity F material with full spectroscopic documentation (HRMS, NMR, IR) is essential for building accurate mass spectral libraries and establishing extracted ion chromatogram (EIC) windows that prevent false-positive identification of Impurity A as Impurity F during impurity profiling studies required for regulatory submissions.

Quote Request

Request a Quote for 3-(Chloroethyl)-2-chlorooxaazaphosphorinane 2-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.